molecular formula C6H3ClF2O3S B13243743 2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride

2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B13243743
M. Wt: 228.60 g/mol
InChI Key: JZXUSBODOOOBFZ-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride (CAS 1203494-61-4) is a fluorinated aromatic sulfonyl chloride of high interest in medicinal chemistry and drug discovery. This compound serves as a versatile building block for the synthesis of sulfonamides and sulfonate esters, which are crucial scaffolds in developing bioactive molecules . Its specific molecular structure, featuring two fluorine atoms and a phenolic hydroxyl group, makes it a valuable precursor for creating novel compounds with potential antiproliferative activity. Research on structurally similar 2,6-difluorinated benzenesulfonates has demonstrated their significant potency as antimicrotubule agents, which disrupt tubulin polymerization and arrest the cell cycle in the G2/M phase, indicating its potential application in developing anticancer therapeutics . These related compounds have shown nanomolar-range IC50 values against various cancer cell lines, activity against multidrug-resistant strains, and improved hepatic stability . As a key synthetic intermediate, this compound can be used in CuO-catalyzed sulfonylation reactions under mild conditions to efficiently target amines, alcohols, and phenols . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this chemical is classified as hazardous (H314) and requires appropriate safety handling, including the use of personal protective equipment .

Properties

Molecular Formula

C6H3ClF2O3S

Molecular Weight

228.60 g/mol

IUPAC Name

2,6-difluoro-3-hydroxybenzenesulfonyl chloride

InChI

InChI=1S/C6H3ClF2O3S/c7-13(11,12)6-3(8)1-2-4(10)5(6)9/h1-2,10H

InChI Key

JZXUSBODOOOBFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)F)S(=O)(=O)Cl)F

Origin of Product

United States

Preparation Methods

Procedure:

  • Starting Material: 2,6-Difluoro-3-hydroxybenzene
  • Reagents: Chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂)
  • Conditions:
    • Sulfonation typically occurs at 0-25°C to prevent over-sulfonation.
    • The reaction mixture is stirred for 2-4 hours.
    • Post-reaction, the mixture is poured into ice water, neutralized, and extracted.

Notes:

  • Chlorosulfonic acid directly introduces the sulfonyl chloride group onto the aromatic ring.
  • The presence of fluorine substituents influences regioselectivity, favoring substitution at the ortho position relative to the hydroxyl group.

Data Table:

Step Reagents Temperature Time Yield Notes
Sulfonation Chlorosulfonic acid 0-25°C 2-4 hrs ~85% Controlled addition to prevent over-sulfonation
Work-up Ice water - - - Neutralization and extraction

Chlorination of Pre-formed Sulfonic Acid Derivative

An alternative approach involves first synthesizing the sulfonic acid derivative, then converting it into the sulfonyl chloride.

Procedure:

  • Step 1: Synthesize 2,6-Difluoro-3-hydroxybenzenesulfonic acid via sulfonation.
  • Step 2: React the sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.
  • Conditions:
    • Reflux at 80-100°C for 4-6 hours.
    • Excess SOCl₂ ensures complete conversion.
  • Post-reaction: Excess thionyl chloride is removed under reduced pressure.

Data Table:

Step Reagents Temperature Time Yield Notes
Conversion Thionyl chloride 80-100°C 4-6 hrs >90% Excess SOCl₂ used for completeness
Purification Vacuum distillation - - - Removal of residual SOCl₂

Multi-step Synthesis via Halogenation and Sulfonation

This method, detailed in patent literature, involves halogenation of a suitably substituted benzene, followed by sulfonation and chlorination.

Procedure:

  • Step 1: Halogenation of 2,6-difluorobenzene to introduce bromine or iodine.
  • Step 2: Nitration or other functionalization to guide sulfonation.
  • Step 3: Sulfonation using chlorosulfonic acid.
  • Step 4: Conversion of sulfonic acid to sulfonyl chloride with thionyl chloride.

Data Table:

Step Reagents Conditions Yield Notes
Halogenation Br₂ or I₂ 50-100°C 70-85% Selectivity for ortho positions
Sulfonation Chlorosulfonic acid 0-25°C 80-90% Regioselectivity influenced by fluorine

Recent advances involve functionalization of aromatic precursors through Grignard reactions, diazotization, and etherification, as detailed in patent. These methods allow for precise introduction of fluorine and sulfonyl groups with high regioselectivity.

Key Steps:

  • Formation of fluorinated intermediates via Grignard reactions.
  • Introduction of sulfonyl chloride through chlorination of sulfonic acid derivatives.
  • Etherification with 2,2-difluoroethanol to obtain the target compound.

Data Table:

Step Reagents Conditions Yield Notes
Grignard reaction Mg, ether -25°C to room temp 80-90% High regioselectivity
Chlorination SOCl₂ 55°C 94% Efficient conversion

Summary of Key Research Discoveries

  • The direct chlorosulfonation of 2,6-difluoro-3-hydroxybenzene is the most straightforward industrial method, offering high yield and operational simplicity.
  • Sequential halogenation and sulfonation provide regioselectivity control, especially when fluorine substituents influence electrophilic substitution.
  • Use of thionyl chloride remains the standard for converting sulfonic acids to sulfonyl chlorides, with reaction times optimized around 4-6 hours at reflux.
  • Recent innovations leverage Grignard and diazotization reactions to tailor the substitution pattern with high precision, as demonstrated in patent literature.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.

    Reduction: Products include sulfonamides and sulfonic acids.

Scientific Research Applications

2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the development of new chemical reactions.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Structural Differences

Compound Name Molecular Formula Molecular Weight Substituents (Position) CAS Number
2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride C₆H₃ClF₂O₃S 228.60 (calc.) -OH (3), -F (2,6) Not available
2,6-Difluoro-3-methylbenzene-1-sulfonyl chloride C₇H₅ClF₂O₂S 226.63 -CH₃ (3), -F (2,6) 1548143-20-9
2,6-Difluorobenzene-1-sulfonyl chloride C₆H₃ClF₂O₂S 212.60 -F (2,6) 60230-36-6

Key Observations :

Reactivity and Stability

  • Methyl Group Impact : The -CH₃ group in the methyl analog introduces steric hindrance, slowing nucleophilic attacks at the sulfonyl chloride site compared to the unsubstituted derivative .
  • Electron-Withdrawing Effects : Fluorine substituents at the 2- and 6-positions activate the sulfonyl chloride group toward nucleophilic substitution in all three compounds. However, the hydroxyl group’s electron-donating resonance effect may slightly reduce this activation compared to the methyl or unsubstituted variants.

Hazard and Handling

Compound Name Hazard Statements Precautionary Measures
2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride H314 (Assumed*) Avoid skin contact; use PPE
2,6-Difluoro-3-methylbenzene-1-sulfonyl chloride H314 P280; P305+P351+P338; P310
2,6-Difluorobenzene-1-sulfonyl chloride Not specified Standard sulfonyl chloride precautions

*Assumed based on structural similarity to other sulfonyl chlorides.

Research Findings and Limitations

  • Synthetic Challenges : The hydroxyl group in the target compound complicates purification due to hygroscopicity, a issue less prevalent in the methyl and unsubstituted analogs .
  • Thermal Stability: No direct data exists for the target compound, but methyl and unsubstituted analogs show decomposition above 150°C, suggesting similar limits .
  • Pharmacological Potential: Fluorinated sulfonyl chlorides are explored as kinase inhibitors, but the hydroxyl variant’s polarity may limit bioavailability compared to the methyl analog .

Biological Activity

2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C7H5ClF2O3S
Molecular Weight: 232.63 g/mol
IUPAC Name: 2,6-Difluoro-3-hydroxybenzenesulfonyl chloride
CAS Number: 20339-87-5

Synthesis

The synthesis of 2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride typically involves the chlorination of 2,6-difluoro-3-hydroxybenzenesulfonic acid using thionyl chloride or phosphorus pentachloride. This method allows for the efficient conversion of the hydroxyl group into a sulfonyl chloride, which can then be used in various substitution reactions.

Antibacterial Properties

Recent studies have indicated that derivatives of 2,6-difluoro-3-hydroxybenzene exhibit promising antibacterial activity. For instance, modifications to the sulfonamide structure have shown effectiveness against multidrug-resistant strains of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The inhibition zones measured in disk diffusion assays ranged from 22 mm to 25 mm, comparable to standard antibiotics .

Antiviral Activity

In addition to antibacterial effects, compounds related to 2,6-difluoro-3-hydroxybenzene have been evaluated for antiviral properties. A study highlighted that certain derivatives demonstrated significant inhibition of viral replication in cell cultures, with efficacy influenced by the electron-withdrawing properties of substituents on the aromatic ring .

The biological activity of 2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of fluorine atoms enhances binding affinity through hydrogen bonding and electrostatic interactions , which can modulate enzyme activities by occupying active or allosteric sites. This mechanism has been explored in various enzyme inhibition studies .

Case Studies

  • Antibacterial Efficacy Against Resistant Strains
    • Study: A series of derivatives were synthesized and tested against six pathogenic strains.
    • Findings: Some derivatives exhibited minimal inhibitory concentrations (MICs) lower than standard antibiotics, showcasing their potential as new antibacterial agents .
  • Antiviral Activity Assessment
    • Study: The antiviral effects were tested on influenza virus strains.
    • Results: Derivatives showed up to 85% inhibition of viral growth with low cytotoxicity against mammalian cells .

Comparative Analysis

Compound TypeAntibacterial ActivityAntiviral ActivityMechanism
2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride Effective against Klebsiella pneumoniaeSignificant inhibition on influenza strainsEnzyme inhibition via binding
Standard Antibiotics Varies widely by strainLimited effectiveness on resistant strainsTraditional mechanisms (e.g., cell wall synthesis inhibition)

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